molecular formula C9H12ClNO B3359947 3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 88055-46-3

3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B3359947
CAS RN: 88055-46-3
M. Wt: 185.65 g/mol
InChI Key: LAKSQBPVAAVIJR-UHFFFAOYSA-N
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Description

“3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or other similar method . The chloroethyl and carbaldehyde groups could then be added through appropriate reactions .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrole ring, with the chloroethyl and carbaldehyde groups attached at the 3 and 2 positions, respectively . The 4 and 5 positions would be substituted with methyl groups .


Chemical Reactions Analysis

As an organic compound, “3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde” would be expected to undergo various chemical reactions characteristic of its functional groups . The pyrrole ring, for example, is aromatic and would be expected to undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carbaldehyde group could make the compound more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its use . If it were used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, and investigating its environmental impact . Further studies could also focus on developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

3-(2-chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-7(2)11-9(5-12)8(6)3-4-10/h5,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKSQBPVAAVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCCl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561250
Record name 3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

CAS RN

88055-46-3
Record name 3-(2-Chloroethyl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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